Eucatropine
Overview
Description
Eucatropine, also known as α-Hydroxybenzeneacetic acid 1,2,2,6-tetramethyl-4-piperidinyl ester, is a compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . It is an anticholinergic agent that acts as an antagonist of muscarinic cholinergic receptors . This compound is primarily used in ophthalmology as a mydriatic agent to dilate the pupils .
Preparation Methods
Eucatropine can be synthesized from the higher melting form (β-form) of 1,2,2,6-tetramethyl-4-piperidinol and mandelic acid . The preparation involves the esterification of 1,2,2,6-tetramethyl-4-piperidinol with mandelic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the esterification process . Industrial production methods for this compound hydrochloride involve similar synthetic routes but may include additional purification steps to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Eucatropine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Eucatropine has several scientific research applications, including:
Mechanism of Action
Eucatropine exerts its effects by inhibiting the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves . It binds to muscarinic acetylcholine receptors, preventing acetylcholine from activating these receptors. This inhibition leads to the relaxation of smooth muscles and dilation of the pupils (mydriasis). The primary molecular targets of this compound are the muscarinic acetylcholine receptors, and its action involves the modulation of G protein-coupled receptor pathways .
Comparison with Similar Compounds
Eucatropine is similar to other antimuscarinic drugs such as atropine, homatropine, and scopolamine . it has unique properties that distinguish it from these compounds:
Atropine: Both this compound and atropine are muscarinic receptor antagonists, but this compound has a different chemical structure and may exhibit different pharmacokinetic properties.
Homatropine: Homatropine is also used as a mydriatic agent, but it has a shorter duration of action compared to this compound.
Scopolamine: Scopolamine is used for its anticholinergic effects, particularly in preventing motion sickness.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and chemical properties.
Properties
IUPAC Name |
(1,2,2,6-tetramethylpiperidin-4-yl) 2-hydroxy-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12-10-14(11-17(2,3)18(12)4)21-16(20)15(19)13-8-6-5-7-9-13/h5-9,12,14-15,19H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAVEGSLJISCDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1C)(C)C)OC(=O)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048465 | |
Record name | Eucatropine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100-91-4 | |
Record name | Eucatropine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eucatropine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eucatropine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Eucatropine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EUCATROPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SPJ105W8E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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